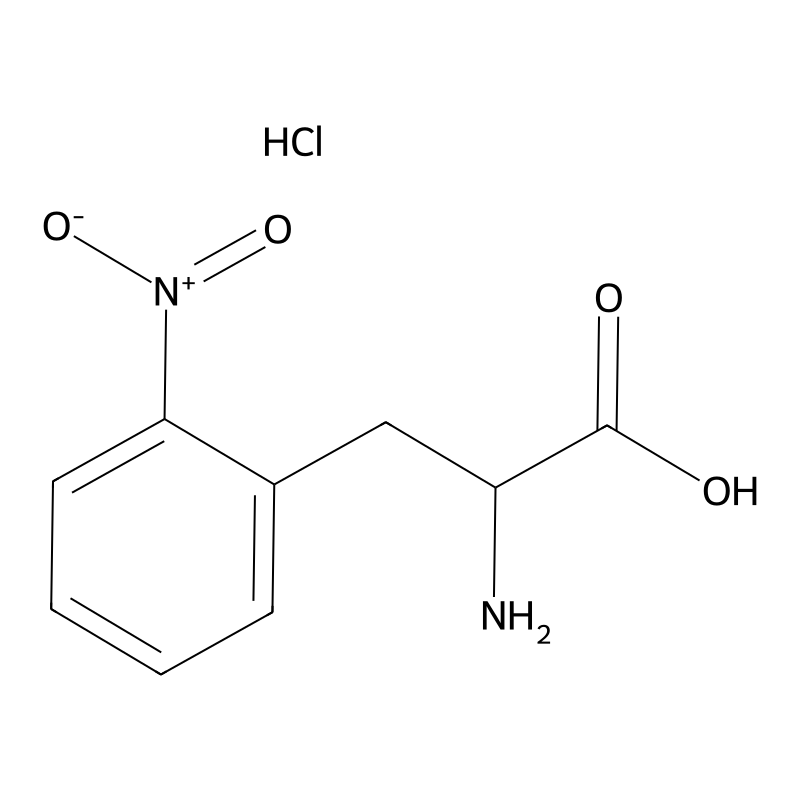

2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride is a synthetic compound primarily recognized for its role as a photocleavable linker in solid-phase peptide synthesis. This compound features a phenylalanine core structure with a nitrophenyl substituent, which contributes to its unique properties. The hydrochloride form enhances its stability and solubility, making it suitable for various applications in peptide chemistry and biochemistry. Its molecular formula is , and it has a molecular weight of 210.19 g/mol .

There is no current information regarding the mechanism of action of 2-A-3-(2-NP)PA HCl. Without knowledge of its biological activity or specific applications, this section remains undefined.

The synthesis of 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride typically involves several steps:

- Starting Material: The process often begins with veratraldehyde.

- Henry Reaction: A key step involves the Henry reaction to form the nitro-substituted intermediate.

- Reduction: This intermediate is then reduced to yield the desired amino acid structure.

- Protection Steps: Various protection strategies may be employed during synthesis to ensure stability and selectivity.

- Formation of Hydrochloride Salt: The final step generally includes converting the free base into its hydrochloride salt form for improved handling and stability .

The primary application of 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride is as a photocleavable linker in solid-phase peptide synthesis (SPPS). Its ability to anchor peptide chains to solid supports allows for efficient synthesis, washing, and purification processes. It has been successfully utilized in synthesizing model peptides, demonstrating its effectiveness in peptide chemistry .

While specific interaction studies involving 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride are scarce, its zwitterionic nature may suggest potential interactions with various biological molecules or systems. Understanding these interactions could pave the way for exploring its applications in drug delivery or other biochemical contexts .

Several compounds share structural similarities with 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-2-Amino-3-(2-nitrophenyl)propanoic acid | 169383-17-9 | 1.00 |

| 3-(2-Nitrophenyl)propanoic acid | 2001-32-3 | 0.84 |

| 3-(3-Methyl-2-nitrophenyl)propanoic acid | 1806705-67-8 | 0.84 |

| 4-Ethyl-3-nitrophenylpropanoic acid | 1369246-82-1 | 0.82 |

| 3-(2,4-Dinitrophenyl)propanoic acid | 90417-95-1 | 0.82 |

These compounds exhibit varying degrees of structural similarity, which may influence their chemical reactivity and biological activity, highlighting the unique characteristics of 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride within this class .